molecular formula C12H15N B1265685 (4-tert-Butylphenyl)acetonitrile CAS No. 3288-99-1

(4-tert-Butylphenyl)acetonitrile

Cat. No. B1265685
CAS RN: 3288-99-1
M. Wt: 173.25 g/mol
InChI Key: QKJPXROEIJPNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-tert-Butylphenyl)acetonitrile and related compounds often involves innovative methods to incorporate the tert-butyl group into the phenylacetonitrile framework. A notable example includes the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, demonstrating a one-step reduction of an oxime group to a methylene unit, which can serve as a precursor for various nitrogen heterocycles (Klenov et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to (4-tert-Butylphenyl)acetonitrile has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure and spectroscopic characteristics of 4-(tert-Butyl)-4-nitro-1,1-biphenyl were characterized, providing insights into the stabilization of the molecule through C-H···O interactions, and highlighting the molecule's high reactivity and potential as an anticancer drug (Kumari et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving (4-tert-Butylphenyl)acetonitrile derivatives are varied and can lead to a wide range of products. For instance, the electrochemical oxidation of related compounds like 2,4,6-tri-tert-butylphenol has been studied in acetonitrile and ethanol+water, revealing the formation of stable phenoxy radicals and phenoxonium ions, which undergo further reactions to produce various oxidation products (Richards et al., 1975).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of (4-tert-Butylphenyl)acetonitrile in different environments. The synthesis and characterization of tert-butyl hypofluorite offer insights into the physical properties of tert-butyl-containing compounds, highlighting their melting and boiling points, and providing a basis for comparisons (Appelman et al., 1993).

Chemical Properties Analysis

The chemical properties of (4-tert-Butylphenyl)acetonitrile derivatives, including reactivity, stability, and potential interactions, are essential for their application in various fields. The study on the dramatic solvent effect on ligand wrapping around a complexed cation demonstrates the influence of solvent on the chemical behavior of tert-butylcalix[4]arene derivatives in acetonitrile, affecting the extent of ligand wrapping and complexation behavior with cations (Varnek & Wipff, 1993).

Scientific Research Applications

Electrodeposition for Supercapacitor Applications

  • Research Insight : A study by Yue et al. (2012) explored the electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene monomers, which involved (4-tert-Butylphenyl)acetonitrile. This process was performed on stainless steel mesh substrates in LiClO4/acetonitrile solution. The resultant copolymer showed superior electrochemical performance, making it a potential material for supercapacitors【Yue et al., 2012】.

Photochemistry in Arylcycloalkylsulfonium Salt

  • Research Insight : Sanramé et al. (2004) investigated the photochemistry of a specific arylcycloalkylsulfonium salt in acetonitrile and methanol. Their study provides insights into the reaction mechanism and efficiency of this compound as a photoacid generator, which is crucial for applications in resist formulations【Sanramé et al., 2004】.

Synthesis and Characterization of Novel Polymers

  • Research Insight : Ozyurt et al. (2008) synthesized a new polythiophene derivative using a monomer that involved (4-tert-Butylphenyl)acetonitrile. This polymer displayed multichromic properties upon doping, which indicates potential applications in electrochromic devices【Ozyurt et al., 2008】.

Safety And Hazards

“(4-tert-Butylphenyl)acetonitrile” is classified as dangerous. It is toxic if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-tert-butylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPXROEIJPNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052011
Record name (4-tert-Butylphenyl)acetonitrile
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(4-tert-Butylphenyl)acetonitrile

CAS RN

3288-99-1
Record name (4-tert-Butylphenyl)acetonitrile
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Record name (4-tert-Butylphenyl)acetonitrile
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Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-
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Record name (4-tert-Butylphenyl)acetonitrile
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Record name (4-tert-butylphenyl)acetonitrile
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Record name (4-TERT-BUTYLPHENYL)ACETONITRILE
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Synthesis routes and methods I

Procedure details

0.22 g of dibenzo-18-crown-6-ether and 1.57 g of sodium cyanide were suspended in 20 ml of DMSO, and 5.00 g of 4-tert-butylbenzyl bromide was dropwise added thereto with cooling with water. After having been stirred overnight at room temperature, the resulting mixture was further stirred at 50° C. for 5 hours. After this was left to be at room temperature, water was added thereto and extracted with ether. The organic layer was washed with water, and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through silica gel column chromatography to obtain 1.19 g of 4-tert-butylphenylacetonitrile was obtained from the fraction eluted with n-hexane:ethyl acetate=5:1.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0.22 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Sodium cyanide (1.07 g, 22 mmol) was added to a stirred solution of 4-t-butylbenzylbromide (5 g, 22 mmol) in a mixture of EtOH--H2O (6:1) (70 mL). The reaction mixture was allowed to stir under reflux conditions for 4 hours. After cooling the mixture to room temperature, the solvent was evaporated under reduced pressure to afford a yellow oil. The oil was suspended in water (20 mL) and extracted with ether (3×25 mL). The solvent was removed under reduced pressure to give a yellow oil which was purified by distillation (Kugelrohr, bp 120-125° C., 0.2 mm Hg) to afford 3.37 g (89%) of the title compound as a colorless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

4-t-Butyl-2-methylphenylacetonitrile, from 4-t-butyl-2-methylbenzylchloride (Example 3c); oil, bp 135-140° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture consisting of 107 g p-tert.butylbenzyl bromide, 2 g tetra butyl-ammonium jodide and 37 g NaCN in 50 ml water was heated during 1 hour at 100° C. After cooling the reaction mixture, the organic layer was separated and distilled in vacuo with a yield of 78 g of the desired cyanide. Then this product was fractionated in vacuo. Yield of p-tert.butylbenzyl cyanide: 65 g (80%): boiling point: 118° C./0,7 kPa: nD =1,5110. This cyanide has a very strong odor which reminds one of algae, seaweed and ozone with ambergris-like, fatty and animal notes.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
OA Dmitrieva, YB Ivanova, AS Semeikin… - … Acta Part A: Molecular …, 2020 - Elsevier
Synthesis and identification of tetrakis-[5,6-bis(4-tert-butylphenyl)pyrazino] porphyrazine, tetra-(4-tert-butyl)phthalocyanine and octakis-(4-tert-butylphenyl)porphyrazine were carried out…
Number of citations: 2 www.sciencedirect.com
TF Baumann, AGM Barrett, BM Hoffman - Inorganic Chemistry, 1997 - ACS Publications
We have linked two porphyrazinedithiolates of the type Ni[pz((S - ) 2 :R 6 )] (R = 4-tert-butylphenyl) by mutual chelation of a nickel ion. The trinuclear metal-linked porphyrazine dimer 9 …
Number of citations: 87 pubs.acs.org
H Yu, M Xu, Y Cheng, H Wu, Y Luo, B Li - Arkivoc, 2012 - arkat-usa.org
Cyenopyrafen and its geometric isomer were synthesized by various methods, and the structures were characterized by 1H NMR. 13C NMR, IR, elemental analyses and X-ray …
Number of citations: 21 www.arkat-usa.org
LK Zhonga, SJ Kanga, CX Tana, JQ Wenga… - Organic …, 2019 - arkat-usa.org
A series of novel acrylonitrile derivatives containing a flexible chain were designed using cyflumetofen as lead compound. They were synthesized via two steps. The structures were …
Number of citations: 1 www.arkat-usa.org
EE Joslin, JPT Zaragoza, RA Baglia… - Inorganic …, 2016 - ACS Publications
The influence of remote peripheral substitution on the physicochemical properties and reactivity of phosphorus and manganese corrolazine (Cz) complexes was examined. The …
Number of citations: 17 pubs.acs.org
H Law, M Dukat, M Teitler, DKH Lee… - Journal of medicinal …, 1998 - ACS Publications
Benzylimidazolines may represent a class of 5-HT 1D ligands that has yet to be exploited. On the basis of a previous report that the 2-(substituted-benzyl)imidazoline α-adrenergic …
Number of citations: 22 pubs.acs.org
MH Norman, J Zhu, C Fotsch, Y Bo… - Journal of medicinal …, 2007 - ACS Publications
The vanilloid receptor-1 (VR1 or TRPV1) is a member of the transient receptor potential (TRP) family of ion channels and plays a role as an integrator of multiple pain-producing stimuli. …
Number of citations: 53 pubs.acs.org
J Plaček, F Szőcs, D Braun… - … Chemistry and Physics, 1994 - Wiley Online Library
Tetraarylsuccinonitriles 2a–e were synthesized via oxidative dimerization of diarylacetonitriles 1a–e in basic media. The thermal decomposition of 2 results in two identical …
Number of citations: 11 onlinelibrary.wiley.com
SB Kandil, SR Jones, S Smith, SE Hiscox, AD Westwell - Molecules, 2020 - mdpi.com
Focal adhesion kinase (FAK) is a tyrosine kinase that is overexpressed and activated in several advanced-stage solid cancers. In cancer cells, FAK promotes the progression and …
Number of citations: 8 www.mdpi.com
SS Kim, SH Lee - Synthetic communications, 2005 - Taylor & Francis
Various aldehydes undergo enantioselective silylcyanation with (CH 3 ) 3 SiCN trimethylsilylcyanation (TMSCN) employing chiral Mn(salen) and achiral POPh 3 as the catalysts. …
Number of citations: 43 www.tandfonline.com

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